molecular formula C16H26N2O3 B8014284 tert-Butyl (2-((4-methoxybenzyl)amino)ethyl)(methyl)carbamate

tert-Butyl (2-((4-methoxybenzyl)amino)ethyl)(methyl)carbamate

Cat. No.: B8014284
M. Wt: 294.39 g/mol
InChI Key: AHZNGISTBDKAKB-UHFFFAOYSA-N
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Description

tert-Butyl (2-((4-methoxybenzyl)amino)ethyl)(methyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a methoxybenzyl group, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-((4-methoxybenzyl)amino)ethyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-methoxybenzylamine and an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-((4-methoxybenzyl)amino)ethyl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction could produce amines or alcohols .

Scientific Research Applications

tert-Butyl (2-((4-methoxybenzyl)amino)ethyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((4-methoxybenzyl)amino)ethyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-((4-methoxybenzyl)amino)ethyl)(methyl)carbamate is unique due to the presence of the 4-methoxybenzyl group, which imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[2-[(4-methoxyphenyl)methylamino]ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-16(2,3)21-15(19)18(4)11-10-17-12-13-6-8-14(20-5)9-7-13/h6-9,17H,10-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZNGISTBDKAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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